2-Amino-4-methylpyrimidine

Thermochemistry Aromaticity Drug Design

This mono‑methyl aminopyrimidine (≥98%) offers a predictable stepwise 1e⁻ pathway that retains the 2‑amino group—essential for pyrimido[1,2‑a]pyrimidine scaffolds. Its elevated ΔHf (98.1 kJ·mol⁻¹) ensures robust thermodynamic driving force for endothermic couplings, while tunable H‑bonding (ca. 41–45 kJ·mol⁻¹) enables controlled crystal packing. Do not substitute with 4,6‑dimethyl or 4‑amino isomers, which follow divergent redox and reactivity profiles.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 108-52-1
Cat. No. B085506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpyrimidine
CAS108-52-1
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N
InChIInChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyGHCFWKFREBNSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methylpyrimidine (CAS 108-52-1): Technical Specifications and Baseline Characterization for Scientific Procurement


2-Amino-4-methylpyrimidine (CAS 108-52-1) is a mono-methyl substituted aminopyrimidine with molecular formula C₅H₇N₃ and molecular weight 109.13 g/mol [1]. The compound exists as an off-white to light brown crystalline powder with a melting point of 158–160 °C and density of 1.0 g/cm³ [2]. It is commercially available at purities ≥97–98% (GC, titration) from multiple vendors, with standard storage conditions at 2–8 °C or below +30 °C . The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, distinguished by its specific substitution pattern: an amino group at position 2 and a single methyl group at position 4 of the pyrimidine ring .

Why 2-Amino-4-methylpyrimidine Cannot Be Substituted with Unspecified Pyrimidine Analogs: Structural and Functional Criticality


Substitution of 2-amino-4-methylpyrimidine with seemingly similar aminopyrimidines (e.g., 2-amino-4,6-dimethylpyrimidine, 2-amino-5-methylpyrimidine, or 4-amino-2,6-dimethylpyrimidine) introduces quantifiable changes in thermodynamic stability, reactivity, and biological target engagement. The precise positioning of the single methyl group at C4, in conjunction with the 2-amino moiety, dictates the compound's enthalpy of formation, hydrogen-bonding behavior in tautomerization equilibria, and electrochemical reduction pathway [1]. Experimental calorimetric data demonstrate that the addition of a second methyl group (as in 2-amino-4,6-dimethylpyrimidine) lowers the standard molar enthalpy of formation by approximately 42 kJ·mol⁻¹, fundamentally altering the compound's energetic landscape and its suitability for applications requiring specific thermal stability or resonance characteristics [2]. Furthermore, the electrochemical reduction mechanism differs qualitatively: 2-amino-4-methylpyrimidine undergoes two discrete 1e⁻ steps, whereas 4-amino-2,6-dimethylpyrimidine proceeds via a single 4e⁻ wave with deamination, precluding direct interchangeability in synthetic sequences that rely on controlled redox behavior [3].

2-Amino-4-methylpyrimidine Quantitative Differentiation Evidence: Comparator Data for Informed Procurement Decisions


Thermodynamic Stability: 42 kJ·mol⁻¹ Higher Enthalpy of Formation vs. 2-Amino-4,6-dimethylpyrimidine

2-Amino-4-methylpyrimidine exhibits a standard molar enthalpy of formation in the gaseous phase (ΔfH°g) of 98.1 ± 1.6 kJ·mol⁻¹ at 298.15 K, which is substantially higher than that of 2-amino-4,6-dimethylpyrimidine (55.9 ± 1.8 kJ·mol⁻¹) [1]. This 42.2 kJ·mol⁻¹ difference, derived from static bomb combustion calorimetry and Knudsen effusion measurements, reflects the distinct resonance stabilization imparted by a single versus two methyl substituents on the pyrimidine scaffold [2].

Thermochemistry Aromaticity Drug Design

Electrochemical Reduction Pathway: Two Discrete 1e⁻ Steps vs. Single 4e⁻ Wave for 4-Amino-2,6-dimethylpyrimidine

Under polarographic conditions, 2-amino-4-methylpyrimidine undergoes reduction in two sequential 1-electron (1e⁻) steps: first to a free radical intermediate, then to the 3,4-dihydro derivative [1]. In contrast, 4-amino-2,6-dimethylpyrimidine (a positional isomer with amino and methyl groups swapped) exhibits a single 4-electron (4e⁻) wave, proceeding via 2e⁻ reduction to the 3,4-dihydro compound followed by deamination and further 2e⁻ reduction [2].

Electrochemistry Redox Chemistry Synthetic Intermediates

Hydrogen-Bonded Complex Formation: Methyl Group Count Modulates Enthalpy Change with Acetic Acid

In isooctane at room temperature, the enthalpy change (-ΔH) for hydrogen-bonded complex formation between 2-amino-4-methylpyrimidine and acetic acid falls within the range of 41.2–45.1 kJ·mol⁻¹, with the value increasing proportionally to the number of methyl substituents on the aminopyrimidine scaffold [1]. This quantitative trend directly links the mono-methyl substitution pattern of 2-amino-4-methylpyrimidine to a specific energetic signature in hydrogen-bonding interactions, distinct from both the unsubstituted 2-aminopyrimidine and the di-methylated 2-amino-4,6-dimethylpyrimidine [2].

Supramolecular Chemistry Tautomerization Photochemistry

Reactivity with Allenic Nitriles: Divergent Cyclization Pathways Distinguish Positional Isomers

2-Amino-4-methylpyrimidine reacts with allenic nitriles to form 2-imino-4-alkylpyrimido[1,2-a]pyrimidines, which rapidly hydrate and cleave to 3-(4-amino-6-alkyl-2-pyrimidylamino)aldehydes [1]. In contrast, the positional isomer 4-amino-2,6-dimethylpyrimidine yields pyrimido[1,6-a]pyrimidines via a different regioselective cyclization pathway, hydrolyzing to amides rather than aldehydes [2].

Heterocyclic Synthesis Cycloaddition Medicinal Chemistry

Procurement-Relevant Application Scenarios for 2-Amino-4-methylpyrimidine (CAS 108-52-1)


Synthesis of Pyrimido[1,2-a]pyrimidine-Derived Aldehyde Intermediates for Heterocyclic Libraries

Procurement of 2-amino-4-methylpyrimidine is specifically indicated when synthetic protocols require access to pyrimido[1,2-a]pyrimidine scaffolds and subsequent aldehyde hydrolysis products. As demonstrated in Section 3, this compound reacts with allenic nitriles to yield 2-imino-4-alkylpyrimido[1,2-a]pyrimidines that cleave to aldehydes, whereas the 4-amino positional isomer generates amide-terminated pyrimido[1,6-a]pyrimidines [1]. Medicinal chemistry programs targeting these distinct heterocyclic cores cannot substitute one isomer for the other without fundamentally altering the product distribution.

Controlled Electrochemical Reduction for Radical-Mediated Synthetic Transformations

For electrosynthetic applications requiring controlled, stepwise radical generation, 2-amino-4-methylpyrimidine offers a predictable two-step, 1e⁻ reduction pathway to the 3,4-dihydro derivative without deamination [1]. This contrasts with 4-amino-2,6-dimethylpyrimidine, which undergoes a single 4e⁻ wave with concomitant deamination, precluding its use in sequences that depend on amino group retention. Process chemists developing electrochemical synthetic routes should select 2-amino-4-methylpyrimidine when amino functionality must survive the redox step.

Thermodynamically Demanding Transformations Requiring Higher-Enthalpy Starting Materials

The elevated standard molar enthalpy of formation (98.1 kJ·mol⁻¹) of 2-amino-4-methylpyrimidine relative to its 4,6-dimethyl analog (55.9 kJ·mol⁻¹) renders it the preferred substrate for reactions where greater thermodynamic driving force is advantageous, such as endothermic coupling reactions or processes where exothermic quenching must be carefully managed [1]. Procurement specifications for high-energy transformations should explicitly require the mono-methyl substituted compound to ensure predictable thermal behavior.

Supramolecular and Crystallization Studies Leveraging Methyl-Count-Dependent Hydrogen Bonding

Investigators designing supramolecular assemblies or optimizing crystallization conditions can exploit the methyl-count-dependent hydrogen-bonding energetics of 2-amino-4-methylpyrimidine. The compound's enthalpy change for acetic acid complexation (ca. 41.2–45.1 kJ·mol⁻¹) occupies a defined intermediate position between unsubstituted and di-methylated analogs [1]. This tunable hydrogen-bonding profile, directly tied to the mono-methyl substitution pattern, provides a predictable handle for modulating crystal packing and solubility—a feature not available with analogs bearing different methyl group counts.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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